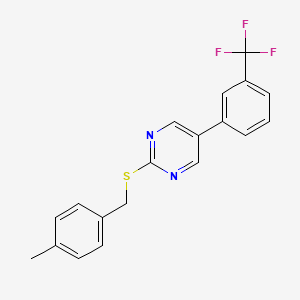
4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide
Übersicht
Beschreibung
The compound “4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring. The phenyl ring has a trifluoromethyl group attached to it, which consists of a carbon atom bonded to three fluorine atoms. The molecule also contains a sulfide group, which is characterized by a sulfur atom bonded to two carbon atoms .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the trifluoromethyl group could potentially be involved in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
1. Coordination Chemistry and Inversion Barriers
The thioether compound, closely related to 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, has been studied for its potential in forming complexes with ruthenium. These complexes are of interest due to their stereogenic centers and sulfur inversion properties. The inversion barriers (ΔG‡298 K) for these complexes range between 47.0 and 54.9 kJ mol−1, indicating the influence of ligand substitution on the process. This research could have implications for the development of molecular switches and sensors (Tresoldi et al., 2002).
2. Polymer Chemistry
A study focused on synthesizing new polyamide-imides incorporating elements similar to 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, demonstrating the potential of these compounds in creating high-performance polymers. These polymers exhibit outstanding solubility, good thermal stability, and low refractive indexes, making them suitable for advanced material applications (Shockravi et al., 2009).
3. Photoinduced Oxidation Processes
Research on the photo-oxidation of benzyl methyl sulfides, closely related to the compound , suggests potential applications in photochemical processes. These studies show the formation of sulfide radical cations and subsequent thionium ions, which are valuable for understanding light-induced electron transfer mechanisms (Bettoni et al., 2015).
4. Synthetic Organic Chemistry
The compound and its analogs are used in the synthesis of various heterocyclic compounds. For instance, its use in the synthesis of novel Thieno[3′,2′:5,6] Pyrido[4,3-d]pyrimidinone derivatives illustrates its versatility in creating complex organic molecules (Liu & He, 2008).
5. Organic Synthesis and Reaction Mechanisms
A study of the oxidation of methoxy substituted benzyl phenyl sulfides, structurally similar to the compound , has contributed to understanding the mechanisms of oxidation reactions in organic chemistry. This research aids in the development of new synthetic pathways and the understanding of reaction kinetics (Lai et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2S/c1-13-5-7-14(8-6-13)12-25-18-23-10-16(11-24-18)15-3-2-4-17(9-15)19(20,21)22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHQLRLEVGCJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3129483.png)
![Ethyl 4-chloro-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-quinolinecarboxylate](/img/structure/B3129490.png)
![2-{2-[(phenylsulfanyl)methyl]-1H-1,3-benzimidazol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3129491.png)
![ethyl 4-(4-chlorophenyl)-1-(4-fluorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3129504.png)
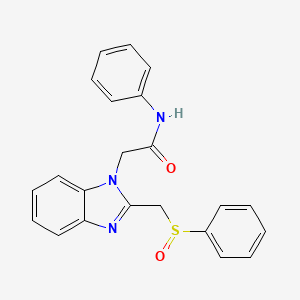
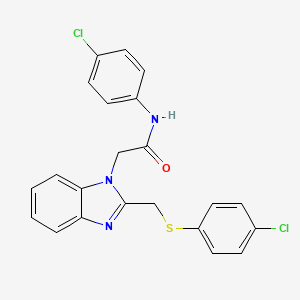
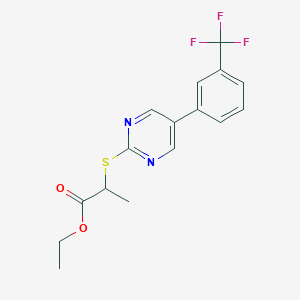

![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3129537.png)

![4-Methoxy-2-[4-(4-nitrophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3129553.png)
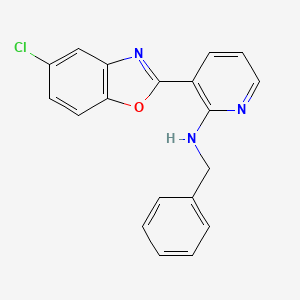
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B3129573.png)
![2-[(4-Fluorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B3129583.png)